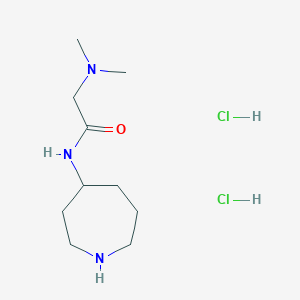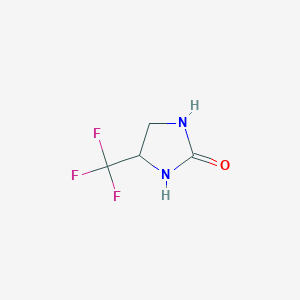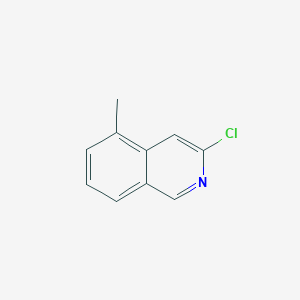
3-Chloro-5-methylisoquinoline
Overview
Description
3-Chloro-5-methylisoquinoline is a chemical compound used in scientific research. It has a complex structure and is versatile due to its various applications, including drug synthesis and material science advancements. The molecular formula of this compound is C10H8ClN and it has a molecular weight of 177.63 .
Scientific Research Applications
Complex Formation and Steric Hindrance : 3-Methylisoquinoline N-oxide forms complexes with 3d metal(II) perchlorates, where the methyl substituent exerts significant steric hindrance. This influences the stabilization of complexes with metal to ligand ratios less than six (Speca et al., 1979).
Tautomerism of Hydroxyisoquinolines : Research on 3-hydroxyisoquinolines, which are structurally related to 3-Chloro-5-methylisoquinoline, shows their existence as lactim tautomers in non-hydroxylic solvents and as lactam tautomers in water (Evans et al., 1967).
Synthesis and Pharmacologic Activity : Dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline have been synthesized and studied for their pharmacological activities, demonstrating local anesthetic and antispasmodic properties (Vittorio et al., 1984).
Halohydrins and Rearrangement Reactions : 2-Acyl-1-cyano-1,2-dihydroisoquinolines have been converted into chloro- or bromo-hydrins, which are further convertible into isochromenes and new isoquinolines (Kirby et al., 1979).
Electronic States and Methyl Torsion : Spectroscopic studies on 3-methylisoquinoline focus on the effect of methyl substitution on the excited state behavior and the torsional potential of the methyl group (Sinha et al., 2012).
Solvolytic Transformations : Dichlorocarbene adds to the double bond of 2-methylisoquinolin-1-one, leading to a variety of solvolytic transformations and the synthesis of diverse compounds (Soetens & Pandit, 1980).
Coadsorption Studies : The coadsorption of 3-methyl-isoquinoline and perchlorate ions at the mercury-aqueous solution interface has been examined, revealing distinct superficial films formed by these molecules (Buess-Herman, 1993).
Polarizable Continuum Model Solvation Analysis : A study on the solvation properties of various substituted isoquinolines, including 5-chloroisoquinoline and 5-methylisoquinoline, using the polarizable continuum model (PCM) (Kannappan et al., 2014).
Future Directions
properties
IUPAC Name |
3-chloro-5-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAZSRGMSSPFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



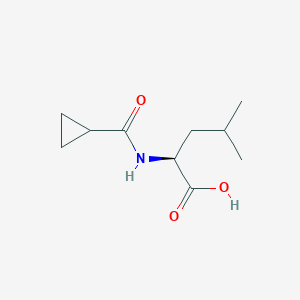
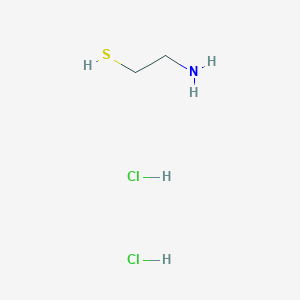
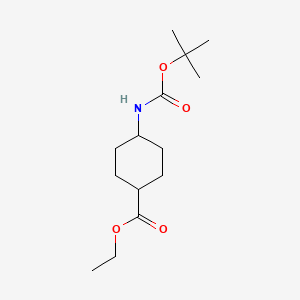
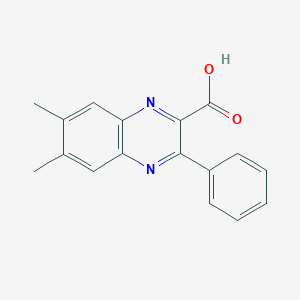
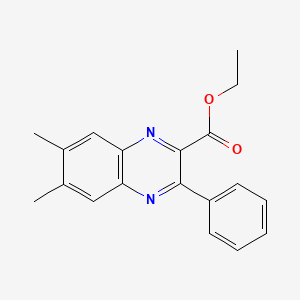

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)


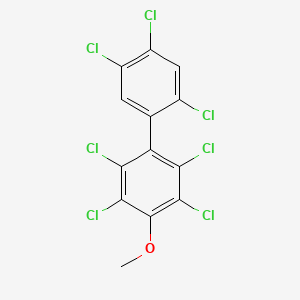
![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)
